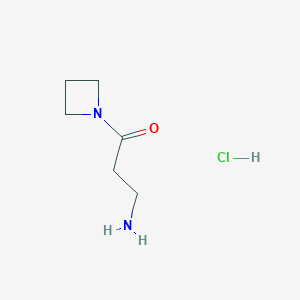
Ethyl 3-(4-benzyl-1-piperazinyl)-3-oxopropanoate hydrochloride
Descripción general
Descripción
Ethyl 3-(4-benzyl-1-piperazinyl)-3-oxopropanoate hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and an ethyl ester moiety
Métodos De Preparación
The synthesis of Ethyl 3-(4-benzyl-1-piperazinyl)-3-oxopropanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The benzylated piperazine is reacted with ethyl chloroformate to introduce the ethyl ester group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Análisis De Reacciones Químicas
Ethyl 3-(4-benzyl-1-piperazinyl)-3-oxopropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-benzyl-1-piperazinyl)-3-oxopropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting neurological disorders and pain management.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-benzyl-1-piperazinyl)-3-oxopropanoate hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Ethyl 3-(4-benzyl-1-piperazinyl)-3-oxopropanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-(4-phenyl-1-piperazinyl)-3-oxopropanoate: This compound has a phenyl group instead of a benzyl group, which may result in different biological activities and pharmacokinetic properties.
Methyl 3-(4-benzyl-1-piperazinyl)-3-oxopropanoate: The methyl ester analog may have different solubility and stability characteristics compared to the ethyl ester.
N-(4-benzyl-1-piperazinyl)-3-oxopropanoic acid: The carboxylic acid derivative may exhibit different reactivity and binding affinities due to the absence of the ester group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-2-21-16(20)12-15(19)18-10-8-17(9-11-18)13-14-6-4-3-5-7-14;/h3-7H,2,8-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYGNSRSIUOECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCN(CC1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Phenylbutyl)amino]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1485990.png)
![1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride](/img/structure/B1485991.png)
![N,2-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride](/img/structure/B1485993.png)
![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.2]oct-5-ylcarbamate hydrochloride](/img/structure/B1485994.png)


![Methyl 2-[(2-amino-2-methylpropanoyl)amino]acetate hydrochloride](/img/structure/B1485999.png)


![(8-Methyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanol hydrochloride](/img/structure/B1486005.png)
![7-Tetrahydro-2H-pyran-4-yl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1486006.png)
![1-(1-Piperidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486007.png)
![N-[2-(Dimethylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1486010.png)

